![molecular formula C28H24BrN3O2 B400862 1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 314034-66-7](/img/structure/B400862.png)

1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

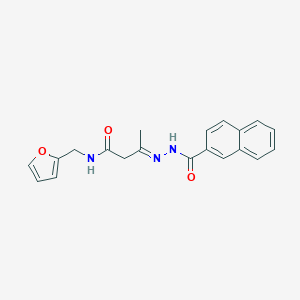

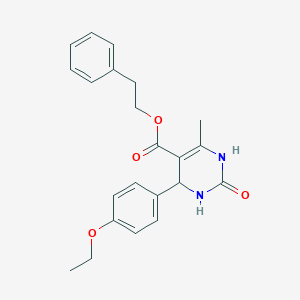

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a quinoline moiety, which is a heterocyclic aromatic ring system with wide applications in medicinal chemistry . The molecule also contains a bromine atom, a methoxy group, and a dihydropyrazol ring.

Molecular Structure Analysis

The molecular formula of this compound is C28H24BrN3O2. It contains a quinoline ring, which is a fused ring system with a benzene ring and a pyridine ring. The presence of the bromine atom, the methoxy group, and the dihydropyrazol ring add complexity to the molecule.Scientific Research Applications

Synthesis and Biological Activity

Quinoline and pyrazole derivatives are frequently explored for their potential biological activities. For example, research on the synthesis of 3-heteroarylthioquinoline derivatives has revealed significant antituberculosis activity, with certain compounds showing no toxic effects against mouse fibroblast cell lines in vitro (Selvam Chitra et al., 2011). Similarly, new arylsulfonamide-based quinolines have been synthesized and evaluated for antioxidant, antifungal, and antibacterial activities, demonstrating considerable efficacy against various pathogens (L. Jyothish Kumar & V. Vijayakumar, 2017).

Antibacterial and Antifungal Research

Compounds with quinoline cores are also synthesized for their antibacterial and antifungal properties. Studies have reported the creation of heterocyclic systems containing bridged nitrogen atoms with notable antibacterial activity (Xin-Ping Hui et al., 2000). This suggests a potential area of research application for similar compounds in developing new antimicrobial agents.

Antioxidant Properties

Research into quinoline derivatives extends into evaluating their antioxidant properties. A study on pyrazole derivatives containing the 2-methylquinoline ring system revealed potential antimicrobial agents with significant antibacterial activity (G. Raju et al., 2016). Another investigation into the oxidative coupling of quinoline ethanone derivatives showcased innovative synthetic pathways that could be of interest in organic chemistry and pharmaceutical synthesis (P. Chauhan et al., 2017).

Synthetic Methodologies and Chemical Properties

The field of synthetic organic chemistry frequently explores compounds like quinolines for novel reaction mechanisms and synthetic routes. For instance, research into the synthesis of pyrazole derivatives with a 2-methylquinoline ring system has shown these compounds to possess antimicrobial properties, underscoring the diverse applicability of these molecules in developing new therapeutics (G. Raju et al., 2016).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the biological activities of many quinoline derivatives, this compound could be a candidate for further medicinal chemistry research .

properties

IUPAC Name |

1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24BrN3O2/c1-17-27(25-16-26(32(31-25)18(2)33)19-9-12-22(34-3)13-10-19)28(20-7-5-4-6-8-20)23-15-21(29)11-14-24(23)30-17/h4-15,26H,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVMIKBVOBDRDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)OC)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxyphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B400780.png)

![Methyl 4-[2-(4-bromobenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B400782.png)

![7-benzyl-8-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400789.png)

![7-benzyl-8-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B400796.png)

![2-[(Diphenylacetyl)amino]benzamide](/img/structure/B400797.png)

![4-[2,3-bis(methyloxy)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B400802.png)

![2-[(7-decyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B400804.png)